molecular formula C20H22N4OS B5889873 (E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B5889873
M. Wt: 366.5 g/mol
InChI Key: GVXDZZVMXBLTOI-VQHVLOKHSA-N
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Description

(E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a pyrazole ring, and a propenamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyrazole intermediates, followed by their coupling through a propenamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

(E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Some compounds structurally similar to (E)-N-[4-(3,4-DIMETHYLPHENYL)-5-METHYL-1,3-THIAZOL-2-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE include:

  • Cetylpyridinium chloride
  • Domiphen bromide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups and its potential for diverse chemical and biological activities. This uniqueness makes it a valuable compound for further research and development.

Properties

IUPAC Name

(E)-N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-5-24-12-16(11-21-24)7-9-18(25)22-20-23-19(15(4)26-20)17-8-6-13(2)14(3)10-17/h6-12H,5H2,1-4H3,(H,22,23,25)/b9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVXDZZVMXBLTOI-VQHVLOKHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=NC(=C(S2)C)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=NC(=C(S2)C)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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